4'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898782-95-1
Cat. No.: VC3868475
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898782-95-1 |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate |
| Standard InChI | InChI=1S/C22H26N2O3/c1-3-27-22(26)18-10-8-17(9-11-18)21(25)20-7-5-4-6-19(20)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 |
| Standard InChI Key | MSIPKLJXDCPTNQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
Introduction
4'-Carboethoxy-2-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that belongs to the benzophenone family. Benzophenones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This specific compound incorporates a carboethoxy group and a 4-methylpiperazinomethyl moiety, which can potentially enhance its biological activity through molecular interactions.
Synthesis and Availability
The synthesis of 4'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions, although specific synthesis protocols are not widely detailed in the literature. This compound is available from chemical suppliers for research purposes .
Potential Applications
Given the broad spectrum of biological activities associated with benzophenones, 4'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone could be explored for various therapeutic applications. These might include:
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Anti-inflammatory Agents: Benzophenone derivatives have shown potent anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
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Anticancer Agents: The structural modifications in this compound might confer anticancer properties, similar to other benzophenone analogues .
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Neuroprotective Agents: Although not directly studied, the piperazine moiety might interact with neurotransmitter systems, potentially offering neuroprotective effects.
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